molecular formula C8H4F3NO3S B3101026 2-Cyanophenyl trifluoromethanesulfonate CAS No. 138313-23-2

2-Cyanophenyl trifluoromethanesulfonate

Cat. No.: B3101026
CAS No.: 138313-23-2
M. Wt: 251.18 g/mol
InChI Key: BLCNYQRVZUFCJU-UHFFFAOYSA-N
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Description

Significance of Aryl Trifluoromethanesulfonates in Modern Organic Synthesis

Aryl trifluoromethanesulfonates, commonly known as aryl triflates, have become indispensable reagents in contemporary organic chemistry. acs.org They are readily synthesized from phenols, which are a large and inexpensive class of starting materials. acs.org The high reactivity and versatility of aryl triflates have established them as effective alternatives to aryl halides in a wide array of synthetic transformations. unistra.fr

The trifluoromethanesulfonate (B1224126) group is a powerful electron-withdrawing group, which renders the attached aromatic ring electrophilic. This electronic property is central to the reactivity of aryl triflates in numerous palladium-catalyzed cross-coupling reactions. unistra.fr These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl triflates serve as effective electrophilic partners in fundamental transformations such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. acs.orgunistra.frresearchgate.net Their reactivity is often comparable to that of aryl iodides, which are traditionally used in these processes. unistra.fr

The utility of aryl triflates extends to their participation in direct arylation reactions via C-H bond activation, providing a more atom-economical approach to biaryl synthesis. researchgate.net The conditions for these reactions can be tuned, and the choice of catalyst and solvent has a significant impact on the reaction yields. researchgate.net For instance, electron-rich aryl triflates generally provide better results in these couplings compared to their electron-poor counterparts. researchgate.net

Reaction TypeCatalyst SystemKey Features
Suzuki-Miyaura Coupling Palladium complexes with phosphine (B1218219) ligandsForms C(sp²)-C(sp²) bonds with boronic acids. researchgate.net
Sonogashira Coupling Palladium/Copper co-catalysisForms C(sp²)-C(sp) bonds with terminal alkynes.
Heck Reaction Palladium catalystsForms C(sp²)-C(sp²) bonds via addition to alkenes. researchgate.net
Direct C-H Arylation Pd(OAc)₂ / PPh₃Couples with heteroaromatics, with yields influenced by electronic properties. researchgate.net
Cross-Ullman Coupling Multimetallic Ni/Pd systemsCouples with aryl chlorides, overcoming challenges of coupling inert electrophiles. acs.org

The trifluoromethanesulfonate (CF₃SO₃⁻), or triflate, anion is an exceptionally stable species due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalizes the negative charge through resonance and inductive effects. This high stability makes it an excellent leaving group, a property that is fundamental to its role in organic synthesis. urfu.ru The triflate group's ability to depart readily facilitates the crucial oxidative addition step in many palladium-catalyzed reaction cycles. nih.gov

This characteristic allows for the conversion of the C-O bond of a phenol (B47542) into a reactive C-OTf bond, which can then be transformed into various C-C, C-N, C-S, or other C-X bonds. nih.gov The reactivity of the triflate group is often compared to that of halides, particularly iodides, making aryl triflates valuable pseudohalides in cross-coupling chemistry. nih.gov This reactivity profile enables chemodivergent sequential couplings where different leaving groups (e.g., a halide and a triflate) on the same molecule can be selectively reacted by tuning the reaction conditions. researchgate.net

Specific Research Contexts of 2-Cyanophenyl Trifluoromethanesulfonate

The presence of substituents on the aromatic ring, particularly in the position ortho to the triflate group, can significantly influence the substrate's reactivity and the outcome of synthetic transformations.

Substituents at the ortho position can introduce steric hindrance that may affect the approach of the catalyst to the C-OTf bond, potentially slowing down the rate of oxidative addition. acs.org However, this steric bulk can also be exploited to achieve selectivity in certain reactions. acs.org Furthermore, ortho substituents can exert electronic effects that modify the electrophilicity of the reaction center. For instance, an electron-withdrawing group can increase the rate of oxidative addition, while an electron-donating group might have the opposite effect. In some cases, ortho-substituted aryl triflates have been shown to be effective substrates in cross-coupling reactions, leading to the formation of sterically congested biaryl compounds. acs.org The synthesis of indane derivatives, for example, has been achieved through palladium-catalyzed reactions involving 2-allylphenyl triflate, demonstrating the utility of ortho-substituted triflates in constructing cyclic systems. nih.gov

Ortho Substituent EffectImplication in SynthesisExample Application
Steric Hindrance Can decrease reaction rates but may enhance selectivity. acs.orgAtroposelective synthesis of biaryls. acs.org
Electronic Influence Electron-withdrawing groups can accelerate oxidative addition.Used in couplings where enhanced electrophilicity is beneficial.
Directing Group Potential A functional group can coordinate to the catalyst, directing the reaction.Synthesis of complex heterocyclic structures.

The nitrile (cyano) group at the ortho position in this compound plays a crucial role in modulating its reactivity. The carbon atom of the nitrile group is electrophilic, a characteristic that allows it to react with various nucleophiles. libretexts.org The nitrile group is strongly electron-withdrawing, which increases the electrophilicity of the aryl ring and can facilitate the initial oxidative addition step in catalytic cycles.

Moreover, the nitrogen atom of the nitrile group possesses a lone pair of electrons, which allows it to act as a coordinating ligand for a transition metal catalyst. This potential for chelation can lead to the formation of a stable palladacycle intermediate, which can influence the regioselectivity and efficiency of subsequent reaction steps. While direct studies focusing exclusively on this compound are specific, the behavior of nitriles in similar contexts suggests they can direct catalytic processes. For instance, palladium-catalyzed difunctionalization reactions of alkyl nitriles with 2-allylphenyl triflates highlight the active role of the nitrile component in complex bond formations. nih.gov The nitrile's ability to participate in catalytic cycles without being consumed allows it to serve as a handle for further synthetic transformations after the primary cross-coupling reaction is complete, as nitriles can be hydrolyzed to carboxylic acids or reduced to amines. libretexts.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-cyanophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-4-2-1-3-6(7)5-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCNYQRVZUFCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyanophenyl Trifluoromethanesulfonate

Established Preparative Routes from Phenolic Precursors

The most direct and widely employed method for the synthesis of 2-cyanophenyl trifluoromethanesulfonate (B1224126) involves the reaction of 2-cyanophenol with a suitable trifluoromethanesulfonylating agent. This approach leverages the nucleophilicity of the phenolic hydroxyl group to displace a leaving group on the sulfur atom of the triflylating reagent.

Direct Trifluoromethanesulfonylation of 2-Cyanophenol

The direct conversion of 2-cyanophenol to its corresponding triflate ester is a common and effective strategy. This is typically achieved by reacting the phenol (B47542) with a highly electrophilic triflylating agent in the presence of a base.

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) is a powerful and frequently used reagent for the synthesis of triflates from alcohols and phenols. The reaction proceeds via the attack of the phenoxide ion, generated in situ by a base, on the sulfur atom of the triflic anhydride.

A general representation of this reaction is as follows:

General Reaction Scheme for Triflation of a Phenol

Ar-OH + (CF₃SO₂)₂O + Base → Ar-OSO₂CF₃ + [Base-H]⁺ + CF₃SO₃⁻

While a specific, detailed experimental protocol including the reaction yield for the synthesis of 2-cyanophenyl trifluoromethanesulfonate using this method could not be found in the surveyed literature, the general procedure for the synthesis of aryl triflates provides a reliable framework.

The choice of base and solvent is critical for the successful synthesis of aryl triflates. The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide, and to neutralize the triflic acid byproduct generated during the reaction. The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

A commonly employed system for this transformation is the use of a hindered amine base, such as diisopropylethylamine (DIPEA), in an aprotic solvent like methylene (B1212753) chloride (CH₂Cl₂). DIPEA is a non-nucleophilic base, which minimizes potential side reactions where the base might compete with the phenoxide in attacking the triflic anhydride. Methylene chloride is a versatile solvent that is unreactive towards the reagents and facilitates easy work-up. The reaction is typically carried out at low temperatures, such as -78 °C to 0 °C, to control the reactivity of the triflic anhydride and prevent degradation of the product.

Table 1: Common Bases and Solvents for Triflation of Phenols

Base Solvent Typical Temperature Key Characteristics
Diisopropylethylamine (DIPEA) Methylene Chloride (CH₂Cl₂) -78 °C to 0 °C Hindered, non-nucleophilic base; good solubility of reactants.
Pyridine Methylene Chloride (CH₂Cl₂) 0 °C to room temperature Acts as both base and catalyst; can be nucleophilic.
Triethylamine (Et₃N) Methylene Chloride (CH₂Cl₂) 0 °C to room temperature Common, inexpensive base; can be nucleophilic.

Comparative Analysis with General Aryl Triflate Synthesis Protocols

The synthesis of this compound can be contextualized within the broader landscape of aryl triflate synthesis. Various protocols have been developed to accommodate different functional groups and to offer milder reaction conditions.

Trifluoromethanesulfonylation of Phenols with Pyridinium (B92312) Salts

An alternative and milder approach to the use of triflic anhydride involves trifluoromethanesulfonyl pyridinium salts. These reagents are often easier to handle than the highly reactive triflic anhydride and can be effective for the triflation of sensitive phenolic substrates. ccspublishing.org.cn

The trifluoromethanesulfonyl pyridinium salt can be prepared and isolated, offering a stable and "easy-to-handle" triflylating agent. ccspublishing.org.cn This method has been shown to be effective for the synthesis of a variety of aryl triflates, and the purification of the products is often simplified, sometimes requiring only a simple wash rather than chromatographic separation. ccspublishing.org.cn While a specific application of this method to 2-cyanophenol has not been detailed in the available literature, it represents a viable and potentially advantageous alternative to the traditional triflic anhydride method.

Reactivity and Transformation Pathways of 2 Cyanophenyl Trifluoromethanesulfonate in Catalytic Systems

Palladium-Catalyzed Cross-Coupling Reactions

2-Cyanophenyl trifluoromethanesulfonate (B1224126) serves as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Carbon-Carbon Bond Forming Reactions

The triflate group of 2-cyanophenyl trifluoromethanesulfonate is an excellent leaving group, making it a suitable electrophilic partner in numerous palladium-catalyzed carbon-carbon bond-forming reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. mdpi.comnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. researchgate.netyoutube.com The versatility of this reaction allows for the synthesis of a wide range of biaryls and other coupled products. mdpi.com

While direct applications of this compound in diarylmethane synthesis via C(sp3)-N bond cleavage are not extensively detailed in the provided context, the Suzuki-Miyaura reaction is a key method for creating the foundational carbon-carbon bonds present in diarylmethane structures. The reaction's ability to couple sp2 and sp3 hybridized carbon centers is a critical aspect of such syntheses. mdpi.com The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl triflate, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Table 1: Key Features of Suzuki-Miyaura Cross-Coupling

FeatureDescription
Catalyst Typically a Palladium(0) complex.
Electrophile Organic halides or pseudohalides (e.g., triflates).
Nucleophile Organoboron compounds (e.g., boronic acids, boronic esters).
Base Required to activate the organoboron reagent for transmetalation.
Key Steps Oxidative addition, transmetalation, reductive elimination.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the synthesis of substituted alkenes. mdpi.com The use of aryl triflates, such as this compound, as the electrophilic partner is well-established. semanticscholar.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl triflate. This is followed by the migratory insertion of the alkene into the palladium-aryl bond. The final step is a β-hydride elimination, which forms the substituted alkene product and a palladium-hydride species. The catalyst is then regenerated by the base-mediated elimination of the triflic acid.

Table 2: General Parameters for the Heck Reaction

ParameterTypical Conditions
Catalyst Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Ligands Phosphine (B1218219) ligands (e.g., triphenylphosphine) are often used.
Base An inorganic or organic base (e.g., triethylamine, potassium carbonate) is required.
Solvent Polar aprotic solvents such as DMF, NMP, or acetonitrile (B52724) are common.

Oxidative palladium(II) catalysis represents an alternative pathway for carbon-carbon bond formation, differing from the more common Pd(0)/Pd(II) catalytic cycles. nih.govacs.org In these reactions, a Pd(II) species is the active catalyst, and an oxidant is often required to regenerate the catalyst. lookchem.commsu.edu This approach can offer different reactivity and selectivity compared to traditional cross-coupling methods. nih.gov For instance, oxidative Heck-type reactions can be achieved where an arene is directly coupled with an alkene without the need for pre-functionalization of the arene with a halide or triflate. msu.edu While the direct application with this compound is not explicitly detailed, the principles of oxidative palladium catalysis are relevant to the broader field of palladium-catalyzed C-C bond formation.

The α-arylation of cyclic enones is a valuable transformation for the synthesis of complex cyclic structures. The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, catalyzed by a nucleophile. researchgate.netuq.edu.au While not a direct palladium-catalyzed reaction, strategies inspired by MBH chemistry can be integrated with palladium catalysis to achieve novel transformations. For example, an MBH adduct could potentially undergo a subsequent palladium-catalyzed cross-coupling reaction. In the context of this compound, one could envision a multi-step sequence where an MBH reaction is first performed on a cyclic enone, followed by a palladium-catalyzed arylation using the triflate to introduce the 2-cyanophenyl group at a specific position.

Carboamination Reactions of N-Allyl Sulfamides

Palladium-catalyzed carboamination reactions involving N-allyl sulfamides and aryl triflates, such as this compound, provide an effective method for the synthesis of substituted cyclic sulfamides. These heterocyclic structures are significant in medicinal chemistry and can serve as precursors to valuable 1,2-diamines.

In these transformations, an aryl group from the triflate and the nitrogen atom of the sulfamide (B24259) add across the double bond of the N-allyl substrate. The reaction typically proceeds via the stereoselective syn-aminopalladation of the alkene, a crucial step for achieving high enantioselectivity in asymmetric variants of this reaction. nih.gov The choice of ligand is critical for high yields and enantioselectivity, with bulky phosphine ligands like (S)-Siphos-PE demonstrating effectiveness in related systems using aryl bromides. nih.gov While initial studies have utilized aryl halides, the methodology extends to aryl triflates, establishing a direct route to enantiomerically enriched cyclic sulfamides from simple allylic amines. nih.gov

Table 1: Representative Palladium-Catalyzed Carboamination Data is illustrative of typical conditions for this reaction type.

Catalyst System Electrophile Nucleophile Product Enantiomeric Ratio (er)
Carboalkoxylation Reactions for Heterocycle Synthesis (e.g., 2,3-Dihydrobenzofurans)

A significant application of this compound is in the palladium-catalyzed carboalkoxylation of 2-allylphenols for the synthesis of 2,3-dihydrobenzofurans. This transformation constructs a new C-C and C-O bond in a single operation, assembling the core of a heterocycle found in numerous biologically active molecules.

The reaction couples a 2-allylphenol (B1664045) derivative with an aryl triflate, generating functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. wikipedia.org The proposed catalytic cycle begins with the oxidative addition of the aryl triflate to a Pd(0) complex. The resulting cationic palladium(II) complex then coordinates with the alkene of the 2-allylphenol. Subsequent deprotonation of the phenol (B47542) and an anti-oxypalladation of the alkene forms a key intermediate, which undergoes reductive elimination to yield the 2,3-dihydrobenzofuran (B1216630) product and regenerate the Pd(0) catalyst. wikipedia.org

Table 2: Palladium-Catalyzed Carboalkoxylation for 2,3-Dihydrobenzofuran Synthesis Data based on findings from studies with various aryl triflates.

Catalyst Ligand Electrophile Nucleophile Product Diastereomeric Ratio (dr)

Carbon-Heteroatom Bond Forming Reactions

Palladium-Catalyzed Fluorination (C-F Bond Formation)

The conversion of aryl triflates to aryl fluorides is a challenging yet crucial transformation, and palladium catalysis offers a viable pathway. Using this compound as a substrate, a C-F bond can be formed through a cross-coupling reaction with a nucleophilic fluoride (B91410) source, typically cesium fluoride (CsF). nih.govorganic-chemistry.org

The success of this reaction is highly dependent on the ligand used. Bulky, electron-rich monodentate phosphine ligands, such as t-BuBrettPhos, are essential to facilitate the key C-F reductive elimination step from an arylpalladium(II) fluoride intermediate. acs.org The catalytic cycle involves three primary steps: oxidative addition of the aryl triflate to the Pd(0) center, fluoride exchange, and the final C-F bond-forming reductive elimination. acs.org The use of microflow packed-bed reactors has been shown to accelerate this process, allowing for efficient conversion of various aryl triflates into their corresponding fluorides in short reaction times. nih.govorganic-chemistry.org

Table 3: Conditions for Palladium-Catalyzed Fluorination of Aryl Triflates Data is generalized from studies on aryl triflate fluorination.

Catalyst Precursor Ligand Fluoride Source Solvent Key Feature

Nickel-Catalyzed Transformations

Reductive Coupling Reactions (e.g., with Thiols)

Nickel-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium for certain transformations. The reductive coupling of aryl triflates like this compound with alkyl thiols is an efficient method for forming C-S bonds, yielding valuable thioethers. acs.orgorganic-chemistry.org

This transformation can be achieved under mild conditions, often at room temperature, using an air-stable nickel precatalyst such as (Xantphos)Ni(o-tolyl)Cl. acs.orgorganic-chemistry.org The reaction demonstrates broad substrate scope and good functional group tolerance. researchgate.net The proposed mechanism proceeds through a Ni(0)/Ni(II) catalytic cycle. An active Ni(0) species undergoes oxidative addition with the aryl triflate. The resulting arylnickel(II) complex then reacts with the thiol, often assisted by a base like potassium acetate, leading to reductive elimination of the thioether product and regeneration of the Ni(0) catalyst. acs.org

Table 4: Nickel-Catalyzed C-S Cross-Coupling of Aryl Triflates with Thiols Data compiled from representative studies.

Precatalyst Base Electrophile Nucleophile Product Reaction Time

Copper-Catalyzed Reactions

While palladium and nickel are dominant in aryl triflate coupling, copper catalysts play a crucial co-catalytic role in certain transformations, most notably the Sonogashira cross-coupling reaction. The Sonogashira reaction couples aryl triflates with terminal alkynes to form aryl-alkynes, a fundamental C-C bond-forming process. mdpi.com

In the classic Sonogashira reaction, a palladium catalyst drives the main catalytic cycle, while a copper(I) salt acts as a co-catalyst. organic-chemistry.orgwikipedia.org The accepted role of copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex (formed from the oxidative addition of this compound to the Pd(0) center). The resulting diaryl- or aryl-alkynylpalladium(II) complex then undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst. While "copper-free" Sonogashira protocols exist, the copper co-catalyzed version remains widely used due to its high efficiency at lower temperatures. mdpi.com The reactivity order for substrates generally follows aryl iodide > aryl triflate > aryl bromide. mdpi.com

Table 5: Role of Catalysts in Sonogashira Coupling of Aryl Triflates

Catalyst Co-catalyst Electrophile Nucleophile Key Intermediate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction pathway for the functionalization of aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group. The triflate group is an exceptional leaving group, and the ortho-cyano group strongly activates the aromatic ring towards nucleophilic attack, making this compound a prime candidate for SNAr reactions.

Recent research has highlighted the efficacy of anhydrous tetramethylammonium (B1211777) fluoride (NMe₄F) for the room-temperature SNAr fluorination of various aryl and heteroaryl substrates. researchgate.net In a study by Schimler et al., this compound was successfully employed as a substrate in this transformation. researchgate.net This reaction demonstrates the conversion of an aryl triflate to an aryl fluoride under remarkably mild conditions, a significant advancement over traditional fluorination methods that often require high temperatures. researchgate.net

The reaction involves the displacement of the triflate group by the fluoride ion from NMe₄F. The electron-withdrawing cyano group at the ortho position stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution. researchgate.net This methodology was shown to be effective for producing 2-fluorobenzonitrile (B118710) from this compound in excellent yield. researchgate.net The study underscores that anhydrous NMe₄F exhibits comparable reactivity to other anhydrous fluoride sources like tetrabutylammonium (B224687) fluoride. researchgate.net

Detailed findings from the study are presented in the table below, illustrating the reaction conditions and outcomes for the fluorination of this compound.

Table 1: SNAr Fluorination of this compound

Entry Substrate Reagent Solvent Temperature (°C) Time (h) Yield (%)

Data sourced from Schimler et al. researchgate.net

This reaction highlights the synthetic utility of this compound as a precursor for the synthesis of fluorinated aromatic nitriles, which are valuable intermediates in medicinal chemistry and materials science.

Mechanistic Investigations and Computational Chemical Analyses

Elucidation of Reaction Mechanisms in Catalytic Cycles

The reactivity of 2-cyanophenyl trifluoromethanesulfonate (B1224126), an aryl triflate, is predominantly harnessed through transition metal catalysis, most notably with palladium. The catalytic cycle for cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The specific nature of the aryl triflate, particularly the presence of the ortho-cyano group, significantly influences the kinetics and outcomes of these fundamental steps.

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds, with aryl triflates serving as versatile electrophilic partners. organic-chemistry.org The catalytic cycle begins with the oxidative addition of the aryl triflate to a low-valent palladium(0) species.

Oxidative Addition is a critical step where the palladium(0) complex inserts into the carbon-oxygen bond of the triflate group, forming a Pd(II) intermediate. wikipedia.org This process increases the oxidation state and coordination number of the metal center. libretexts.org For aryl triflates like 2-cyanophenyl trifluoromethanesulfonate, this step is generally facile due to the excellent leaving group ability of the triflate anion. The general mechanism involves the coordination of the palladium to the aromatic ring, followed by the cleavage of the C–O bond.

Reductive Elimination is the final, product-forming step in the catalytic cycle, where a new bond is formed between the two organic fragments attached to the palladium(II) center, regenerating the palladium(0) catalyst. libretexts.org This intramolecular process is favored when the groups to be coupled are positioned cis to each other on the metal center. libretexts.org The efficiency of reductive elimination can be influenced by the electronic properties of the aryl group and the nature of the ligands. For instance, the formation of an aryl isocyanate from an arylpalladium isocyanate complex via reductive elimination has been demonstrated, a key step in the synthesis of ureas from aryl triflates. nih.govmit.eduorganic-chemistry.org

A general representation of these key steps in a cross-coupling reaction is shown below:

Oxidative Addition: LnPd(0) + Ar-OTf → [LnPd(Ar)(OTf)]

Transmetalation: [LnPd(Ar)(OTf)] + R-M → [LnPd(Ar)(R)] + M-OTf

Reductive Elimination: [LnPd(Ar)(R)] → Ar-R + LnPd(0)

The ligands coordinated to the palladium center play a crucial role in modulating its reactivity and stability. Bulky, electron-rich phosphine (B1218219) ligands are often employed in cross-coupling reactions involving aryl triflates. nih.gov These ligands can promote the rate-limiting reductive elimination step and prevent catalyst deactivation. organic-chemistry.orgnih.gov

In some palladium-catalyzed reactions of aryl triflates, evidence suggests that the initially added ligand is not the true active species in the catalytic cycle. Instead, an in situ modification of the ligand can occur, generating the actual supporting ligand for the catalysis. nih.gov For example, in the fluorination of aryl triflates, it has been shown that terarylphosphine ligands can be formed in situ, and these modified ligands are crucial for the C–F bond-forming reductive elimination to proceed, especially with electron-rich arenes. nih.gov This highlights that the catalytic system can be more complex than initially assumed, with the reaction conditions potentially generating a more effective catalyst during the reaction. nih.gov The steric environment provided by the ligand is critical; for instance, in cyanation reactions, bulky tert-butyl phosphine ligands are hypothesized to prevent displacement by cyanide, thereby avoiding catalyst poisoning and allowing for efficient cross-coupling. acs.org

The presence of a strong electron-withdrawing group, such as the cyano group in the ortho position of this compound, has a profound effect on the reactivity of the molecule. Electron-withdrawing groups generally make the aryl ring more electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle. acs.org This enhanced electrophilicity of the aromatic ring makes it more susceptible to attack by the electron-rich Pd(0) catalyst.

However, the effect on reductive elimination can be more complex. While electron-withdrawing groups can sometimes accelerate this step, they can also stabilize the Pd(II) intermediate, potentially slowing down the final product formation. In the context of atroposelective synthesis of azobenzenes, a lower reaction rate was observed for a coupling partner bearing an electron-withdrawing ester group. acs.org Conversely, in studies on enzyme inhibition by fluorinated arylcyclopropylamines, electron-withdrawing substituents on the aryl ring were found to decrease the inhibitory activity. nih.gov The trifluoromethyl group, one of the most powerful electron-withdrawing groups, is known to enhance the electrophilic character at adjacent reaction sites. nih.gov Therefore, the ortho-cyano group in this compound is expected to significantly enhance the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.

While many cross-coupling reactions are described by ionic, two-electron pathways (oxidative addition/reductive elimination), the involvement of radical intermediates in transition metal-catalyzed reactions is increasingly recognized. researchgate.netnih.govsemanticscholar.org These reactions can proceed via single-electron transfer (SET) processes, generating radical species that then participate in the catalytic cycle.

Transition metals can initiate radical reactions by acting as either oxidants or reductants. For a substrate like this compound, a low-valent metal complex could potentially reduce the aryl triflate in a SET process to generate an aryl radical and the triflate anion. This aryl radical could then be trapped by another metal species or a coupling partner to continue the reaction sequence. Such radical pathways can be prevalent in reactions catalyzed by various transition metals, including those from groups 8 and 9. nih.gov The interplay between radical intermediates and transition metal complexes offers alternative mechanistic pathways that can lead to unique reactivity and products. researchgate.net

Dual catalytic systems, where two distinct catalysts operate synergistically to promote a transformation, have emerged as a powerful strategy in organic synthesis. A common pairing involves a transition metal catalyst for a cross-coupling cycle and a Lewis acid catalyst to activate one of the substrates.

For instance, a cooperative system of palladium on carbon (Pd/C) and a Lewis acid like scandium trifluoromethanesulfonate (Sc(OTf)₃) has been developed for the ortho-alkylation of phenols. nih.govnih.gov In this system, the palladium catalyst is involved in redox steps (oxidation of an alcohol and hydrogenation of the phenol), while the Lewis acid promotes an aldol (B89426) condensation step. nih.gov Although not specifically demonstrated for this compound, a similar dual catalytic approach could be envisioned. A Lewis acid could coordinate to the cyano group, thereby increasing the electrophilicity of the aryl ring and further accelerating the oxidative addition to a palladium(0) catalyst. This cooperative activation could potentially enable reactions under milder conditions or with less reactive coupling partners. Double metal cyanides have also been shown to act as recyclable, heterogeneous Lewis acid catalysts in reactions like hydroamination. rsc.org

Role of Triflate as a Nucleophile in Reaction Intermediates

The trifluoromethanesulfonate (triflate, OTf) group is predominantly recognized in organic chemistry for its exceptional ability to function as a leaving group, owing to the significant stabilization of the resulting triflate anion through resonance. However, under certain reaction conditions, the triflate anion can also participate as a nucleophile, leading to the formation of transient intermediates. While the triflate anion is generally considered a weak nucleophile, its involvement in reaction mechanisms, particularly in the absence of stronger nucleophiles, is a subject of mechanistic investigation.

In the context of reactions involving this compound, the triflate anion has the potential to act as a nucleophile, although this behavior is not its primary role. The nucleophilic character of the triflate anion can be observed in its reactions with highly electrophilic centers, such as carbocations or other reactive intermediates. The formation of covalent triflate species through the nucleophilic attack of the triflate anion can influence the reaction pathway and lead to the formation of various products.

It is important to note that specific studies detailing the nucleophilic participation of the triflate anion in reaction intermediates derived directly from this compound are not extensively documented in the reviewed literature. The existing research primarily focuses on the displacement of the triflate as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, the general reactivity of the triflate anion as a nucleophile suggests that its role in more complex mechanistic pathways involving this compound warrants further investigation. The possibility of intramolecular nucleophilic attack by the triflate group or its participation in solvent-caged intermediates remains a topic for more detailed mechanistic and computational exploration.

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods allow for the investigation of molecular characteristics that may be difficult to probe experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide insights into its geometry, electronic properties, and reactivity. While specific DFT studies exclusively focused on this compound are not widely available in the surveyed literature, the principles of DFT can be applied to elucidate key molecular features.

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For an aromatic compound like this compound, the HOMO is likely to be associated with the phenyl ring, while the LUMO would be influenced by the electron-withdrawing cyano and trifluoromethanesulfonate groups. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Reactivity descriptors, which can be calculated using DFT, provide quantitative measures of a molecule's propensity to undergo certain types of reactions. These descriptors include:

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack within a molecule.

A hypothetical table of reactivity descriptors for this compound, as would be derived from DFT calculations, is presented below. It is important to emphasize that these are representative values and not from a specific published study.

Reactivity DescriptorHypothetical ValueSignificance
HOMO Energy-8.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap7.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Electronegativity (χ)4.85 eVReflects the overall electron-attracting nature of the molecule.
Chemical Hardness (η)3.65 eVSuggests a relatively high resistance to deformation of its electron cloud.

These parameters, once accurately calculated, would provide a detailed understanding of the reactivity of this compound, guiding the design of new synthetic methodologies.

Electrochemical Characterization

Electrochemical methods can be employed to study the redox properties of this compound, providing information on its ability to accept or donate electrons.

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the reduction and oxidation processes of a molecular species. By applying a varying potential to an electrode immersed in a solution of the analyte, one can determine the redox potentials of the compound.

For this compound, cyclic voltammetry studies would be expected to reveal information about the reduction of the cyanophenyl moiety and potentially the oxidation of the aromatic ring. The presence of the electron-withdrawing cyano and triflate groups would likely make the reduction of the phenyl ring more accessible (occur at a less negative potential) compared to unsubstituted benzene.

A table summarizing the type of data that would be obtained from cyclic voltammetry experiments is shown below. These are illustrative values, as specific experimental data for this compound were not found in the reviewed literature.

ProcessPotential (V vs. reference electrode)Characteristics
Reduction 1-1.8 VLikely corresponds to the one-electron reduction of the cyanophenyl group.
Oxidation 1> +2.0 VOxidation of the aromatic ring, expected to be at a high positive potential.

Such electrochemical data would be valuable for understanding the behavior of this compound in redox reactions and for its potential applications in areas such as electro-organic synthesis or as a component in electronic materials.

Advanced Applications and Future Research Directions Involving 2 Cyanophenyl Trifluoromethanesulfonate

Strategic Utility in the Synthesis of Complex Organic Molecules

The strategic placement of the cyano and triflate groups in 2-cyanophenyl trifluoromethanesulfonate (B1224126) makes it a valuable precursor for the construction of intricate molecular architectures, particularly nitrogen-containing heterocycles and fluoroaryl derivatives.

The presence of the ortho-cyano group allows for its participation in cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic systems. The triflate group, being an excellent leaving group, facilitates cross-coupling reactions, which can be strategically employed to introduce substituents that can subsequently engage in cyclization with the cyano group.

One notable application is in the synthesis of phenanthridines, a class of compounds with significant biological activities. While direct synthesis from 2-cyanophenyl trifluoromethanesulfonate is an area of ongoing research, its utility can be inferred from the well-established synthesis of phenanthridines from 2-isocyanobiphenyls. bohrium.comsemanticscholar.org The conversion of this compound to a 2-isocyanobiphenyl derivative via palladium-catalyzed cross-coupling followed by reduction and isocyanide formation would provide a direct route to these valuable heterocycles.

Furthermore, palladium-catalyzed cascade reactions represent a powerful strategy for the synthesis of polycyclic nitrogen heterocycles. nih.govnih.gov In such reactions, this compound can act as a key building block, where initial cross-coupling at the triflate position is followed by an intramolecular cyclization involving the cyano group. This approach allows for the rapid construction of complex molecular scaffolds from relatively simple starting materials. Multi-component reactions also offer an efficient pathway to diverse heterocyclic structures, and the reactivity of this compound makes it an ideal candidate for the design of novel multi-component strategies for heterocycle synthesis. researchgate.netnih.govmdpi.comresearchgate.netwindows.net

The conversion of aryl triflates to aryl fluorides is a significant transformation in medicinal chemistry, as the introduction of fluorine can profoundly alter the biological properties of a molecule. This compound can serve as a precursor to 2-cyanofluorobenzene and its derivatives through nucleophilic fluorination.

Several methods have been developed for the fluorination of aryl triflates. Palladium-catalyzed fluorination using fluoride (B91410) sources like AgF has been reported, although this can sometimes be challenging. nih.govresearchgate.net More recent advancements have focused on transition-metal-free nucleophilic aromatic substitution (SNAr) reactions. These reactions often employ sources of nucleophilic fluoride, such as cesium fluoride (CsF) or potassium fluoride (KF), sometimes in the presence of phase-transfer catalysts or crown ethers to enhance the reactivity of the fluoride ion. acsgcipr.org The mechanism of these reactions typically involves the displacement of the triflate group by the fluoride ion. The reactivity of the aryl triflate can be influenced by the electronic nature of the substituents on the aromatic ring.

Examples of Nucleophilic Fluorination of Aryl Triflates
Fluorinating AgentCatalyst/AdditiveReaction ConditionsKey Features
AgFPalladium catalystRequires specific ligand systemsTransition-metal-catalyzed approach
CsF18-crown-6 etherAnhydrous conditions, polar aprotic solventEnhanced fluoride nucleophilicity
KFPhase-transfer catalystBiphasic or anhydrous conditionsFacilitates fluoride transfer

Innovations in Catalytic Systems and Methodologies

The reactivity of this compound in cross-coupling reactions has driven innovations in the development of more efficient and selective catalytic systems. Research in this area focuses on the design of novel ligands and the optimization of reaction parameters to achieve higher yields, lower catalyst loadings, and milder reaction conditions.

The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions involving aryl triflates. The ligand influences the stability and reactivity of the catalytic species, thereby affecting the efficiency and selectivity of the reaction. For substrates like this compound, which possess multiple reactive sites, ligand design becomes even more critical.

In the context of Suzuki-Miyaura cross-coupling reactions of aryl triflates, computational and experimental studies have been employed to screen for optimal phosphine (B1218219) ligands. rsc.orgchemrxiv.orgresearchgate.net These studies have shown that both the electronic and steric properties of the ligand play a significant role in determining the outcome of the reaction. For instance, bulky and electron-rich phosphine ligands can promote the oxidative addition of the aryl triflate to the palladium center, which is often the rate-limiting step. Furthermore, in substrates with multiple potential reaction sites, such as a chloroaryl triflate, the ligand can be tuned to achieve high chemoselectivity for the activation of one leaving group over the other. rsc.org

Commonly Used Phosphine Ligands in Cross-Coupling Reactions of Aryl Triflates
LigandKey FeaturesTypical Applications
Triphenylphosphine (PPh3)Readily available, moderately electron-richGeneral purpose ligand for various cross-coupling reactions
Tri(tert-butyl)phosphine (P(t-Bu)3)Bulky, highly electron-donatingEffective for challenging cross-couplings, including those with aryl chlorides
Buchwald-type biaryl phosphines (e.g., SPhos, XPhos)Bulky, electron-rich, pre-catalyst systems availableHighly active catalysts for a broad range of cross-coupling reactions

Optimizing reaction conditions is essential for developing practical and sustainable synthetic methods. For cross-coupling reactions involving this compound, key parameters that are often optimized include the choice of catalyst, base, solvent, and reaction temperature.

For instance, in Sonogashira coupling reactions of aryl triflates, careful optimization of the base and solvent system can lead to significant improvements in yield and reaction time. kaust.edu.saresearchgate.netresearchgate.netorganic-chemistry.org Similarly, in Heck reactions, the choice of palladium precursor and the presence of additives can have a profound impact on the catalytic activity and product distribution. uwindsor.carug.nlbeilstein-journals.orgnih.gov High-throughput screening techniques are increasingly being employed to rapidly identify optimal reaction conditions from a large parameter space. rsc.orgchemrxiv.orgrsc.orgewadirect.comyoutube.com These methods allow for the systematic evaluation of various catalysts, ligands, and reaction parameters, leading to the development of highly efficient and robust protocols. The goal is often to reduce the catalyst loading to parts-per-million (ppm) levels while maintaining high yields, which is crucial for the economic and environmental viability of the process.

Expanding Scope of Transformative Reactions

Beyond its use in the synthesis of heterocycles and fluoroaryl derivatives, this compound is being explored in a variety of other transformative reactions. These include cascade reactions, tandem catalysis, and other novel cyclization strategies that lead to the formation of complex polycyclic systems.

Cascade reactions, in particular, offer a powerful approach to molecular complexity by enabling the formation of multiple bonds in a single synthetic operation. nih.govnih.govresearchgate.net The dual reactivity of this compound makes it an excellent substrate for the design of novel cascade sequences. For example, a palladium-catalyzed cross-coupling reaction at the triflate position could be designed to trigger a subsequent intramolecular cyclization involving the cyano group, leading to the formation of intricate polycyclic frameworks.

Tandem catalysis, where two or more catalytic cycles operate in a single pot to effect a multi-step transformation, is another area where this compound could find application. nih.govosti.gov The compatibility of the triflate group with various catalytic systems opens up possibilities for designing novel tandem processes where this compound is a key reactant.

Emerging Functionalization Approaches (e.g., sp2-Carbon Functionalization)

Recent advancements in organic synthesis have highlighted the utility of this compound in novel functionalization strategies, particularly those involving the activation of sp2-hybridized carbon atoms. The triflate group, being an excellent leaving group, facilitates a variety of cross-coupling reactions, while the cyano group can act as a directing group or a precursor for other functionalities.

One of the most significant emerging applications is in the realm of transition-metal-catalyzed C-H functionalization. rsc.org This strategy allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds at positions that were previously challenging to access, thereby increasing atom and step economy. rsc.org In the context of this compound, the triflate moiety can participate in palladium-catalyzed reactions, enabling the introduction of various substituents onto the aromatic ring. nih.gov For instance, ortho-alkenylation and acetoxylation of phenolic compounds can be achieved through a palladium(II)-catalyzed process that proceeds via a cyclopalladated intermediate. nih.gov This methodology provides a pathway for synthesizing complex molecules such as coumarins and benzofurans. nih.gov

The presence of the cyano group can influence the regioselectivity of these C-H functionalization reactions, directing the catalytic system to specific sites on the phenyl ring. The interplay between the directing effect of the cyano group and the reactivity of the triflate leaving group opens up avenues for intricate molecular designs. Research in this area is focused on expanding the scope of coupling partners and developing more efficient and selective catalytic systems. The understanding of mechanistic aspects of directed C-H activation is crucial for designing new protocols for cross-couplings where fluorinated building blocks, like the triflate group, are involved. rsc.org

Below is a table summarizing potential sp2-carbon functionalization reactions involving aryl triflates, which are applicable to this compound.

Reaction TypeCatalyst/ReagentsPotential Product
Suzuki-Miyaura CouplingPalladium catalyst, Boronic acid/ester, BaseAryl-substituted benzonitrile
Heck AlkenylationPalladium catalyst, Alkene, BaseAlkenyl-substituted benzonitrile
Sonogashira CouplingPalladium catalyst, Copper co-catalyst, Terminal alkyne, BaseAlkynyl-substituted benzonitrile
Buchwald-Hartwig AminationPalladium catalyst, Amine, BaseAmino-substituted benzonitrile
C-H ArylationPalladium catalyst, AreneBiaryl derivative

Green Chemistry Considerations in Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org

In the synthesis of aryl triflates, including this compound, greener methods are being explored to replace traditional protocols that often involve hazardous reagents and solvents. For example, the use of trifluoromethanesulfonyl fluoride (CF3SO2F) gas, generated ex situ, presents a more atom-economical and functional-group-tolerant alternative to conventional triflating agents like triflic anhydride (B1165640) (Tf2O). nih.govchemrxiv.org This method can lead to higher yields and easier purification processes. nih.gov

The application of metal triflates, including rare-earth metal triflates, as catalysts in organic synthesis is a significant area of green chemistry. researchgate.net These catalysts are often considered environmentally benign Lewis acids that can be used in green media such as water, ionic liquids, or under solvent-free conditions. researchgate.net Iron(III) triflate, for instance, has been utilized as a green catalyst for polymerization reactions. acs.org While not a direct application of this compound, the development of greener catalytic systems involving triflates highlights a sustainable trend in the broader field.

Furthermore, the use of this compound in C-H functionalization reactions aligns with green chemistry principles by maximizing atom economy. rsc.org These reactions avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. The development of catalytic systems that can operate under milder conditions, in greener solvents, and with lower catalyst loadings are key research goals.

The following table outlines some green chemistry considerations for the synthesis and use of this compound.

Green Chemistry PrincipleApplication in Synthesis/Use of this compound
Prevention Designing synthetic routes that minimize waste, such as C-H functionalization.
Atom Economy Utilizing reactions like cross-coupling and C-H activation that incorporate a high proportion of starting materials into the final product.
Less Hazardous Chemical Syntheses Employing safer triflating agents and avoiding toxic solvents and reagents. nih.gov
Designing Safer Chemicals The compound itself can be used to synthesize molecules with improved efficacy and reduced toxicity.
Safer Solvents and Auxiliaries Performing reactions in water, ionic liquids, or under solvent-free conditions. researchgate.net
Catalysis Using catalytic reagents (e.g., palladium, rare-earth metal triflates) in small amounts rather than stoichiometric reagents. researchgate.net

Future research will likely focus on developing even more sustainable synthetic routes to this compound and expanding its applications in catalytic processes that adhere to the principles of green chemistry.

Q & A

Basic: What are the recommended synthetic routes for 2-cyanophenyl trifluoromethanesulfonate?

Answer:
this compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 2-cyanophenol with trifluoromethanesulfonic anhydride (TFAA) in the presence of a base such as pyridine or triethylamine. The reaction is conducted under anhydrous conditions at 0–25°C, and the product is purified via column chromatography (hexane/ethyl acetate). Monitoring by TLC (e.g., silica gel with hexane/CH₂Cl₂ 9:1) ensures completion . Alternative routes may use ionic liquid catalysts (e.g., N-Morpholinium trifluoromethanesulfonate) to enhance reaction rates and yields .

Basic: How should researchers characterize this compound for purity and structural confirmation?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for the cyanophenyl group (δ ~7.5–8.0 ppm for aromatic protons) and triflate group (distinct ¹⁹F NMR signal at ~-75 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to C₈H₄F₃NO₃S (exact mass: 251.0).
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values.
  • TLC/HPLC : Monitor purity using silica gel plates or reverse-phase columns .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods to avoid inhalation .
  • Waste Management : Collect waste in designated containers for halogenated organics. Neutralize residual triflate with aqueous NaHCO₃ before disposal .
  • Spill Response : Absorb with inert materials (e.g., vermiculite) and avoid direct contact .

Advanced: How can solvent choice impact the reactivity of this compound in cross-coupling reactions?

Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the triflate leaving group, accelerating SNAr or Suzuki-Miyaura reactions. Ionic liquids like N-Morpholinium trifluoromethanesulfonate improve solubility and reduce side reactions in Pd-catalyzed couplings. Conversely, low-polarity solvents (e.g., THF) may favor slower, more controlled reactions. Optimize solvent dielectric constant (ε) and donor number (DN) to balance reactivity and selectivity .

Advanced: How can researchers resolve contradictions in reported reaction yields for trifluoromethanesulfonate-mediated transformations?

Answer:
Discrepancies often arise from:

  • Moisture Sensitivity : Trace water hydrolyzes triflates; use molecular sieves or rigorous drying.
  • Catalyst Purity : Residual Pd in cross-coupling reactions affects efficiency. Pre-purify catalysts via recrystallization.
  • Analytical Methods : Validate yields via multiple techniques (e.g., NMR integration vs. HPLC). Compare results under standardized conditions (solvent, temperature, catalyst loading) .

Advanced: What mechanistic insights explain the role of this compound in photoacid-generating systems?

Answer:
Under UV irradiation, the triflate group undergoes heterolytic cleavage, releasing triflic acid (CF₃SO₃H), a strong Brønsted acid. The electron-withdrawing cyano group stabilizes the transition state, enhancing photoacid efficiency. Applications include photoresists and catalytic ring-opening polymerizations. Monitor acid generation via pH-sensitive dyes or ¹⁹F NMR .

Advanced: How does the thermal stability of this compound influence its storage and reaction design?

Answer:
The compound exhibits moderate thermal stability (decomposition >150°C). Store at 2–8°C under inert gas (Ar/N₂). For high-temperature reactions (e.g., >100°C), use short reaction times or stabilize with ionic liquids (e.g., N-Methylpyridinium trifluoromethanesulfonate) to prevent degradation .

Advanced: What strategies optimize the use of this compound in enantioselective catalysis?

Answer:

  • Chiral Ligands : Pair with BINAP or Josiphos ligands in asymmetric Heck reactions.
  • Counterion Effects : Triflate’s low coordination strength enhances catalyst turnover.
  • Solvent-Free Conditions : Reduce racemization by minimizing solvent interactions.
    Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Transition states for triflate displacement.
  • Frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity.
  • Solvent effects via COSMO-RS. Compare computational results with experimental kinetics (e.g., Arrhenius plots) .

Advanced: What environmental considerations apply to this compound in green chemistry?

Answer:

  • Biodegradability : Triflate anions resist microbial degradation; employ solid-phase extraction (SPE) for wastewater treatment .
  • Alternative Reagents : Explore non-fluorinated sulfonates (e.g., tosylates) where feasible.
  • Catalyst Recycling : Recover Pd catalysts using magnetic nanoparticles or ionic liquid phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.